2-{[(2-Methoxyphenyl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid
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Overview
Description
2-{[(2-Methoxyphenyl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring substituted with a pyridine ring and a carboxylic acid group, along with a methoxyphenylmethylamino group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methoxyphenyl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst.
Attachment of the Methoxyphenylmethylamino Group: The methoxyphenylmethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Methoxyphenyl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the pyridine ring can yield piperidine derivatives .
Scientific Research Applications
2-{[(2-Methoxyphenyl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(2-Methoxyphenyl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can bind to receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-Based Compounds: These compounds share a similar heterocyclic structure and have been studied for their biological activities, including anticancer and antimicrobial properties.
Indole Derivatives: Indole derivatives also feature a heterocyclic core and have diverse biological activities, including antiviral and anti-inflammatory properties.
Pyrimidine Derivatives: Pyrimidine derivatives are widely studied for their therapeutic potential, particularly as antiviral and anticancer agents.
Uniqueness
What sets 2-{[(2-Methoxyphenyl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a pyridine and pyrimidine ring, along with the methoxyphenylmethylamino group, allows for versatile interactions with molecular targets, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]-4-pyridin-4-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-25-15-5-3-2-4-13(15)10-20-18-21-11-14(17(23)24)16(22-18)12-6-8-19-9-7-12/h2-9,11H,10H2,1H3,(H,23,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIXIWGCSDVUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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